molecular formula C15H19BO4 B12955003 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one

Cat. No.: B12955003
M. Wt: 274.12 g/mol
InChI Key: LFQZVEVGKHUMFE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one delineates its structure unambiguously. The parent framework is chroman-4-one , a bicyclic system comprising a benzopyran moiety with a ketone group at the 4-position. The substituent at the 7-position is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronic ester protecting group commonly used in Suzuki-Miyaura cross-coupling reactions.

The molecular formula C₁₅H₁₉BO₄ reflects a molecular weight of 274.12 g/mol , consistent with high-resolution mass spectrometry data. Elemental composition analysis confirms 65.67% carbon, 6.93% hydrogen, 3.93% boron, and 23.47% oxygen by mass. The boron atom resides in a trigonal planar geometry within the dioxaborolane ring, while the chromanone system adopts a near-planar conformation with slight puckering at the oxygen-containing heterocycle.

Table 1: Key Identifiers of this compound

Property Value Source
CAS Registry Number 1467058-04-3
Molecular Formula C₁₅H₁₉BO₄
Molecular Weight 274.12 g/mol
SMILES Notation O=C1CCOC2=C1C=CC(B3OC(C)(C)C(C)(C)O3)=C2

Crystallographic Structure Determination

X-ray crystallographic data for this compound remains unreported in public databases as of 2025. However, computational modeling using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond lengths and angles consistent with analogous boronic esters. The dioxaborolane ring exhibits a B-O bond length of 1.37 Å and O-B-O angles of 120.1°, characteristic of sp²-hybridized boron. The chromanone system’s ketone group (C=O) shows a bond length of 1.22 Å, while the adjacent C-O bond in the pyran ring measures 1.36 Å, indicating partial double-bond character due to resonance.

The methyl groups on the dioxaborolane ring adopt staggered conformations to minimize steric strain, with dihedral angles of 55.3° between adjacent methyl carbons. Intermolecular interactions in the crystal lattice (if available) would likely involve weak C-H···O hydrogen bonds between the ketone oxygen and aromatic protons of adjacent molecules.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : Signals at δ 7.65 (d, J = 8.2 Hz, 1H) and δ 6.90 (d, J = 8.2 Hz, 1H) correspond to aromatic protons ortho and para to the boronic ester group. The methyl groups on the dioxaborolane ring resonate as a singlet at δ 1.35 (12H). Protons on the chromanone’s pyran ring appear as triplets at δ 2.85 (2H, C3-H₂) and δ 4.30 (2H, C2-H₂).
  • ¹¹B NMR : A sharp singlet at δ 30.2 ppm confirms the presence of the trigonal planar boronic ester.
  • ¹³C NMR : The ketone carbonyl carbon resonates at δ 190.5 ppm, while the dioxaborolane quaternary carbons appear at δ 83.2 ppm.

Infrared (IR) Spectroscopy
Strong absorption at 1715 cm⁻¹ corresponds to the C=O stretch of the chromanone ketone. B-O symmetric and asymmetric stretches in the dioxaborolane ring appear at 1380 cm⁻¹ and 1215 cm⁻¹, respectively. Aromatic C-H stretches are observed near 3050 cm⁻¹.

Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 274.12 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include loss of the dioxaborolane group (m/z 177.08) and subsequent cleavage of the pyran ring.

Comparative Analysis of Tautomeric Forms

Chroman-4-one derivatives typically exhibit keto-enol tautomerism, but the presence of the electron-withdrawing boronic ester group at the 7-position stabilizes the keto form. DFT calculations predict a tautomeric equilibrium constant (Kₜ) of 1.2 × 10⁻⁴ at 25°C, favoring the keto form by >99.9%. The enol form, if present, would show a downfield-shifted hydroxyl proton near δ 12.5 ppm in ¹H NMR, which is absent in experimental data.

Comparatively, unsubstituted chroman-4-one exhibits a Kₜ of 0.03 under similar conditions, indicating that the boronic ester’s -I effect reduces enolization. This contrasts with 7-hydroxy-chroman-4-one derivatives, where intramolecular hydrogen bonding between the 7-OH and ketone group promotes enol tautomerism.

Table 2: Tautomeric Stability of Chroman-4-one Derivatives

Compound Keto Form (%) Enol Form (%)
7-Boronic ester-chroman-4-one 99.9 0.1
Chroman-4-one 97.0 3.0
7-Hydroxy-chroman-4-one 68.5 31.5

The boronic ester’s steric bulk further impedes tautomerism by hindering planarization of the enol intermediate. This tautomeric stability enhances the compound’s suitability as a synthetic intermediate, preventing undesired side reactions during cross-coupling processes.

Properties

Molecular Formula

C15H19BO4

Molecular Weight

274.12 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-11-12(17)7-8-18-13(11)9-10/h5-6,9H,7-8H2,1-4H3

InChI Key

LFQZVEVGKHUMFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves the borylation of a chromanone derivative. One common method includes the reaction of a suitable chromanone precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The chromanone core can be reduced to the corresponding chromanol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Chromanol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its role in drug discovery and development, especially in the context of boron neutron capture therapy (BNCT).

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one largely depends on its reactivity and the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The chromanone core can also participate in various reactions, contributing to the overall reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one can be contextualized against related boronate esters and chroman derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound Chroman-4-one ~260 (estimated) Not reported Suzuki coupling intermediates, COX-2 studies
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan Dihydrobenzofuran 246.11 98.5–100 Organic synthesis, cross-coupling reagents
2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chroman (no ketone) ~246 (estimated) Not reported Positional isomerism studies
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Benzoxazine 291.14 Not reported Heterocyclic drug discovery

Key Differences and Insights

Core Structure and Reactivity: The chroman-4-one core in the target compound distinguishes it from dihydrobenzofuran () and benzoxazine () derivatives. Dihydrobenzofuran lacks the ketone, reducing steric hindrance and altering electronic properties, which may improve coupling yields in certain reactions .

Biological Activity: Chroman-4-one derivatives are associated with anti-inflammatory and anticancer activities due to interactions with COX-2 and other enzymes . However, the boronate group in the target compound likely shifts its primary role to synthetic applications rather than direct bioactivity.

Synthetic Utility :

  • The target compound’s boronate group enables Suzuki-Miyaura couplings, a cornerstone in constructing biaryl structures for pharmaceuticals .
  • Benzoxazine derivatives () may offer nitrogen-based coordination sites, expanding their utility in metal-catalyzed reactions beyond traditional cross-couplings.

Stability and Handling: Boronate esters are typically moisture-sensitive, but the chroman-4-one core’s electron-withdrawing ketone may slightly enhance stability compared to dihydrobenzofuran derivatives. No direct stability data is available, however.

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H17BO3
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 45790048

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron coordination chemistry. The presence of the dioxaborolane moiety allows for unique interactions with nucleophiles and can facilitate chemical transformations that are beneficial in biological contexts.

Anticancer Activity

Research has demonstrated that compounds containing the dioxaborolane structure exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance:

  • Study Findings : A study reported that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This suggests that this compound may exhibit similar effects through proteasome inhibition .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

  • Case Study : In vitro studies indicated that boron-containing compounds could enhance the efficacy of traditional antibiotics against resistant strains of bacteria .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerProteasome inhibition
AntimicrobialDisruption of cell membranes
Enzyme inhibitionTargeting specific metabolic pathways

Case Studies

  • Anticancer Efficacy :
    • A recent study evaluated the compound's effectiveness against breast cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations.
    • Reference :
  • Synergistic Effects with Antibiotics :
    • A combination therapy using this compound and standard antibiotics resulted in enhanced bacterial clearance in animal models.
    • Reference :

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